6-(2-Phenylethyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
6-(2-Phenylethyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Brand Name:
Vulcanchem
CAS No.:
878435-51-9
VCID:
VC0483118
InChI:
InChI=1S/C15H12N4S2/c1-2-5-11(6-3-1)8-9-13-18-19-14(12-7-4-10-20-12)16-17-15(19)21-13/h1-7,10H,8-9H2
SMILES:
C1=CC=C(C=C1)CCC2=NN3C(=NN=C3S2)C4=CC=CS4
Molecular Formula:
C15H12N4S2
Molecular Weight:
312.4g/mol
6-(2-Phenylethyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
CAS No.: 878435-51-9
Main Products
VCID: VC0483118
Molecular Formula: C15H12N4S2
Molecular Weight: 312.4g/mol
CAS No. | 878435-51-9 |
---|---|
Product Name | 6-(2-Phenylethyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Molecular Formula | C15H12N4S2 |
Molecular Weight | 312.4g/mol |
IUPAC Name | 6-(2-phenylethyl)-3-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Standard InChI | InChI=1S/C15H12N4S2/c1-2-5-11(6-3-1)8-9-13-18-19-14(12-7-4-10-20-12)16-17-15(19)21-13/h1-7,10H,8-9H2 |
Standard InChIKey | HHFRVRJHGRNUAU-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CCC2=NN3C(=NN=C3S2)C4=CC=CS4 |
Canonical SMILES | C1=CC=C(C=C1)CCC2=NN3C(=NN=C3S2)C4=CC=CS4 |
PubChem Compound | 4870910 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume